2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-
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Overview
Description
2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its diverse biological and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with phosgene or its derivatives to form the oxazolidinone ring . The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]- has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties, particularly against Gram-positive bacteria.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]- involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits protein synthesis by binding to the bacterial ribosome . This prevents the formation of a functional 70S initiation complex, thereby halting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]- is unique due to its specific structural features, which confer distinct stereochemical properties and reactivity. Its ability to act as a chiral auxiliary makes it particularly valuable in asymmetric synthesis .
Properties
CAS No. |
828924-26-1 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[(3R,4R)-2,3-diphenyl-1,2-oxazolidine-4-carbonyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H18N2O4/c22-18(20-11-12-24-19(20)23)16-13-25-21(15-9-5-2-6-10-15)17(16)14-7-3-1-4-8-14/h1-10,16-17H,11-13H2/t16-,17-/m0/s1 |
InChI Key |
XTNUPLUFZXHJDD-IRXDYDNUSA-N |
Isomeric SMILES |
C1COC(=O)N1C(=O)[C@H]2CON([C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COC(=O)N1C(=O)C2CON(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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